Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is an organic compound that belongs to the class of amino acids and derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl glycinate in the presence of a base such as triethylamine to form the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-3-YL)propanoate: Similar structure but with a chlorine substituent on the pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-methoxypyridin-3-YL)propanoate: Similar structure but with a methoxy substituent on the pyridine ring.
These comparisons highlight the unique features of this compound, such as the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Property | Value |
---|---|
Molecular Formula | C11H16N2O3 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | This compound |
InChI Key | VPMXOMIJGIEBIA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base like sodium hydroxide. The reaction is often conducted in ethanol under reflux conditions, followed by purification through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound may act as an enzyme inhibitor. The amino and hydroxyl groups can form hydrogen bonds with residues in the enzyme's active site, potentially inhibiting its activity.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant pathogens, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in models such as FaDu hypopharyngeal tumor cells. The structure-activity relationship indicates that modifications to the pyridine ring can enhance its cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In a study comparing various piperidine derivatives, this compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. This suggests a promising avenue for cancer therapy development .
- Antimicrobial Efficacy : A recent investigation into amino acid derivatives highlighted the efficacy of compounds similar to this compound against ESKAPE pathogens, known for their resistance to multiple drugs. The study emphasized the need for novel antimicrobial agents derived from such compounds .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds:
Compound Name | Key Differences |
---|---|
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-YL)propanoate | Lacks methyl substitution on pyridine |
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-YL)propanoate | Contains chlorine instead of methyl group |
These comparisons reveal how structural modifications can influence biological activity and binding affinity.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-6-13-5-4-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
VKKCYLYDNCAYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(C=CN=C1)C)O)N |
Origin of Product |
United States |
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